Benzimidazol-2-one

Übersicht

Beschreibung

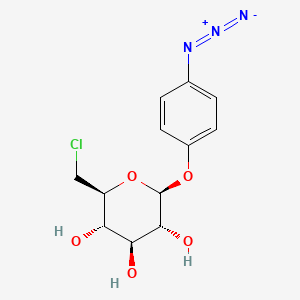

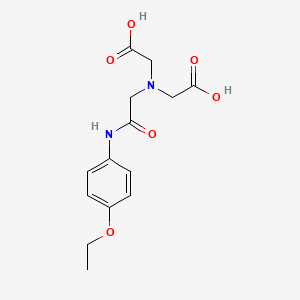

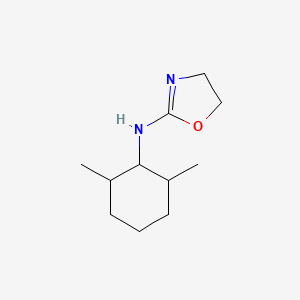

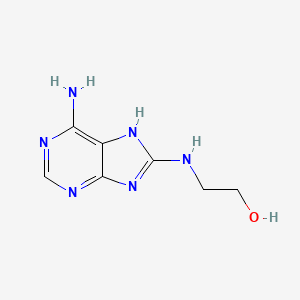

Benzimidazol-2-one, also known as 1H-benzimidazole or 1,3-benzodiazole, is a nitrogenous heterocyclic compound. Its structure consists of a benzene ring fused with a five-membered imidazole ring. Due to its association with a wide range of biological activities, benzimidazole derivatives have significant importance as chemotherapeutic agents in various clinical conditions .

Synthesis Analysis

Several methods exist for synthesizing benzimidazol-2-ones. These approaches include transformations of aniline derivatives, N,N’-disubstituted ureas, halobenzenes, and rearrangements of heterocyclic compounds. Notably, rearrangements of anthranilic acid derivatives play a crucial role in forming benzimidazol-2-ones. Researchers have integrated these methods to develop efficient synthetic routes .

One recent approach involves flow-based synthesis using 1,1’-carbonyldiimidazole (CDI) as a carbonylating agent. The reaction proceeds under flow conditions, resulting in the desired benzimidazol-2-one with improved efficiency and safety .

Molecular Structure Analysis

The molecular formula of benzimidazol-2-one is C7H4N2O. It consists of a benzene ring fused with an imidazole ring. The compound has a molecular weight of 132.12 g/mol. The 2D and 3D structures can be visualized using computational tools .

Chemical Reactions Analysis

Benzimidazol-2-one derivatives exhibit diverse pharmacological properties. They range from antibacterial effects to potential treatments for virulent diseases. For instance, some derivatives act as anti-inflammatory agents, antitumor agents, and K+ channel activators. The mechanism of action involves interactions with biological macromolecules, including receptors, enzymes, and ion channels .

Physical And Chemical Properties Analysis

Benzimidazol-2-one is a white solid with a melting point above 200°C. Its 1H-NMR spectrum shows characteristic peaks at 6.89 (m, 4H) and 10.57 (s, 2H). The compound possesses a broad-spectrum pharmacological profile .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Bioactive Molecules

Benzimidazol-2-one serves as a privileged scaffold in medicinal chemistry due to its structural framework being part of numerous biologically active molecules and drugs . Its derivatives exhibit a range of biological activities, including antibacterial , antifungal , antiviral , antidiabetic , analgesic , and anticancer properties . The compound’s ability to easily interact with biopolymers makes it a valuable asset in drug discovery and development.

Flow Chemistry: Optimizing Synthesis

In the realm of flow chemistry, benzimidazol-2-one has been synthesized using a flow-based approach . This method involves the cyclocarbonylation of o-phenylenediamine, optimized by Design of Experiment (DoE), allowing for efficient, high-yield, and high-purity production . This approach is particularly useful for the scalable synthesis of compounds for pharmaceutical research.

Material Science: Chemosensing and Fluorescence

Benzimidazol-2-one derivatives are utilized in material science for their chemosensing capabilities and fluorescence applications . They can be employed in the detection of various ions and molecules, making them crucial in the development of new sensing materials. Additionally, their fluorescent properties are exploited in creating imaging agents and probes.

Organic Synthesis: Intermediates for Dyes and Polymers

This compound is an important intermediate in the synthesis of dyes and polymers . Its versatility allows for the creation of a wide range of colors and materials with specific properties, which are essential for industrial applications.

Catalysis: Ligands for Asymmetric Reactions

In catalysis, benzimidazol-2-one derivatives are used as ligands for asymmetric synthesis . They help in achieving chiral selectivity in chemical reactions, which is a critical aspect of producing enantiomerically pure substances in pharmaceuticals.

Antimicrobial Research: Development of New Antibiotics

The antimicrobial properties of benzimidazol-2-one derivatives make them candidates for the development of new antibiotics. They have shown potency against resistant organisms, including methicillin and vancomycin-resistant S. aureus, which is a significant concern in current medical treatments .

Wirkmechanismus

Target of Action

Benzimidazol-2-one primarily targets Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . It also binds to tubulin , a vital part of the cytoskeleton and mitotic spindle .

Mode of Action

Benzimidazol-2-one interacts with its targets by binding to them. It is selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins . It also exerts antitumor activity through versatile mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

Benzimidazol-2-one affects various biochemical pathways. It inhibits the bud cell division of the fungus, impedes the formation of spindle fibers in the process of cell mitosis, and effectively inhibits the reproduction and growth of the pathogenic bacteria to achieve antimicrobial effects .

Pharmacokinetics

Benzimidazole compounds, in general, have been found to have excellent bioavailability, safety, and stability profiles .

Result of Action

The molecular and cellular effects of Benzimidazol-2-one’s action include the inhibition of cell division in fungi and the effective inhibition of the reproduction and growth of pathogenic bacteria . It also has potential anticancer effects by disturbing tubulin polymerization or depolymerization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzimidazol-2-one. For instance, the replacement of hazardous solvents by greener alternatives is a major goal in green chemistry. Benzimidazol-2-one is synthesized in a way that reduces the use of toxic solvents and the formation of a large amount of industrial waste

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYONAGGJKCJOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195716 | |

| Record name | Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazol-2-one | |

CAS RN |

43135-91-7 | |

| Record name | Benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043135917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The specific interaction mechanism and downstream effects of a benzimidazol-2-one derivative depend heavily on its specific structure and target. For example:

- Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Tetrazolamide-benzimidazol-2-ones inhibit HPPD, a key enzyme in plant carotenoid biosynthesis, by forming bidentate chelation with the enzyme's metal ion through the tetrazole and amide groups. [] The benzimidazol-2-one ring further interacts with the enzyme via π-π stacking, disrupting its function and ultimately leading to plant death. This makes these compounds potent herbicides. []

- Opioid Receptor-Like (ORL1) Antagonism: J-113397, a cyclooctylmethyl-substituted benzimidazol-2-one, exhibits high affinity for the ORL1 receptor, blocking the binding and effects of its endogenous ligand, nociceptin. [] This antagonism of ORL1 has been linked to potential therapeutic benefits in pain management, anxiety, and other physiological processes. []

- Muscarinic Receptor Allosteric Agonism: Compounds like AC-42 and TBPB activate M1 muscarinic receptors through an allosteric site involving Phe77, triggering downstream signaling pathways associated with calcium mobilization. [] This allosteric activation holds promise for developing therapeutics for cognitive disorders and other conditions. []

ANone: Benzimidazol-2-one itself has the following characteristics:

ANone: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the benzimidazol-2-one core influence its biological activity. Here are some examples from the provided research:

- HPPD Inhibitors: The presence of a chlorine atom on the benzyl group in tetrazolamide-benzimidazol-2-ones significantly enhances their HPPD inhibitory activity compared to mesotrione. [] This suggests that halogen substitutions at specific positions can dramatically influence potency. []

- ORL1 Antagonists: Replacing the tert-butylamino group in (S)-[11C]CGP 12177 with an isopropylamino group led to the development of (S)-[11C]CGP 12388, a compound with improved synthetic accessibility and favorable in vivo properties as a beta-adrenoceptor ligand for PET studies. []

- Dopamine Receptor Agonists: Replacing the m-hydroxyl group in dopamine analogues with a benzothiazol-2-one group significantly enhances D-2 receptor affinity and agonist activity. [] This highlights the impact of bioisosteric replacements on receptor interactions.

ANone: Computational tools are extensively employed in benzimidazol-2-one research. Some common techniques include:

- Molecular Docking: This method predicts the preferred orientation and binding affinity of benzimidazol-2-one derivatives within the binding site of a target protein. It helps elucidate the potential interactions responsible for the observed biological activity. []

- Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structure of benzimidazol-2-one derivatives and their biological activity. This information guides the design of new compounds with improved potency and selectivity. [, ]

- Molecular Dynamics (MD) Simulations: MD simulations investigate the dynamic behavior of benzimidazol-2-one derivatives in complex with their biological targets. This provides insights into the stability of the interaction and the conformational changes induced upon binding. []

- Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and properties of benzimidazol-2-one derivatives, such as their reactivity, proton affinity, and interaction energies with metal surfaces in corrosion inhibition studies. []

ANone: Depending on the intended application, various in vitro and in vivo methods are used:

- Inhibition Assays: For enzyme inhibitors like HPPD inhibitors, in vitro assays measure the reduction in enzyme activity in the presence of the benzimidazol-2-one derivative. []

- Binding Assays: Radioligand binding assays assess the affinity and selectivity of benzimidazol-2-one derivatives for specific receptors, such as ORL1 or dopamine receptors. [, ]

- Cell-Based Assays: These assays evaluate the functional effects of benzimidazol-2-one derivatives on cellular processes. For example, calcium mobilization assays are used to assess the activity of M1 muscarinic receptor agonists. []

- Animal Models: Animal models are used to assess the in vivo efficacy and safety of promising benzimidazol-2-one derivatives. For example, rodent models of pain, anxiety, or thermoregulatory dysfunction are used to evaluate compounds targeting the ORL1 receptor or acting as NRIs. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.